tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(1-aminocyclopropyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2-(1-aminocyclopropyl)ethylamine.
Reaction Conditions: The synthesis involves the protection of the amine group using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, focusing on factors like temperature control, solvent recycling, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Prodrugs: Can be used in the design of prodrugs that release active amines in biological systems.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating enzymes.
Comparison with Similar Compounds
- tert-butyl N-[2-(1-aminocyclopropyl)methyl]carbamate
- tert-butyl N-[2-(1-aminocyclopropyl)propyl]carbamate
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the cyclopropyl group.
- Reactivity: Differences in reactivity due to steric and electronic effects.
- Applications: Variations in applications based on the structural differences, affecting their suitability for different chemical reactions or biological targets.
Conclusion
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Properties
CAS No. |
1422496-54-5 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-10(11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
InChI Key |
VUPZXQWKFCXCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)N |
Origin of Product |
United States |
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